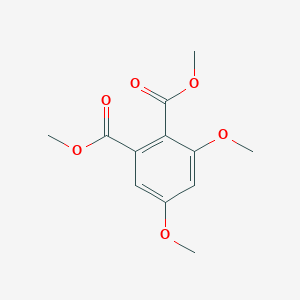

Dimethyl 3,5-dimethoxyphthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ftalato de dimetilo 3,5-dimetoxi es un compuesto orgánico que pertenece a la clase de los ésteres de ftalato. Se caracteriza por la presencia de dos grupos metoxi unidos al anillo de benceno en las posiciones 3 y 5, y dos grupos éster en las posiciones 1 y 2. Este compuesto se utiliza típicamente en diversas aplicaciones industriales debido a su estabilidad química y versatilidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ftalato de dimetilo 3,5-dimetoxi se puede sintetizar mediante la esterificación del ácido 3,5-dimetoxi ftálico con metanol. La reacción suele estar catalizada por un ácido fuerte como el ácido sulfúrico. El proceso implica calentar los reactivos bajo condiciones de reflujo para facilitar la reacción de esterificación. La reacción se puede representar como sigue:

Ácido 3,5-dimetoxi ftálico+2CH3OHH2SO4{_svg_1}Ftalato de dimetilo 3,5-dimetoxi+H2O

Métodos de producción industrial: En un entorno industrial, la producción de ftalato de dimetilo 3,5-dimetoxi implica la esterificación continua del ácido 3,5-dimetoxi ftálico con metanol en presencia de un catalizador. La mezcla de reacción se somete entonces a destilación para eliminar el exceso de metanol y agua, lo que da como resultado el producto éster puro.

3. Análisis de las reacciones químicas

Tipos de reacciones: El ftalato de dimetilo 3,5-dimetoxi experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar los anhídridos o ácidos ftálicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan normalmente agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen requerir la presencia de una base fuerte o un catalizador ácido.

Principales productos:

Oxidación: Anhídridos o ácidos ftálicos.

Reducción: Alcoholes correspondientes.

Sustitución: Diversos ftalatos sustituidos dependiendo del sustituyente introducido.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 3,5-dimethoxyphthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products:

Oxidation: Phthalic anhydrides or acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted phthalates depending on the substituent introduced.

Aplicaciones Científicas De Investigación

El ftalato de dimetilo 3,5-dimetoxi tiene varias aplicaciones en la investigación científica, entre ellas:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos y su función como plastificante.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su estabilidad química.

Industria: Se utiliza como plastificante en la producción de plásticos flexibles y como estabilizador en diversas formulaciones.

Mecanismo De Acción

El mecanismo de acción del ftalato de dimetilo 3,5-dimetoxi implica su interacción con diversos objetivos moleculares. Como plastificante, se integra en las matrices poliméricas, aumentando su flexibilidad y durabilidad. En los sistemas biológicos, puede interactuar con las membranas celulares y las proteínas, afectando potencialmente las funciones celulares y las vías de señalización.

Compuestos similares:

Ftalato de dimetilo: Carece de los grupos metoxi presentes en el ftalato de dimetilo 3,5-dimetoxi.

Ftalato de dietilo: Estructura similar pero con grupos éster etílicos en lugar de metilos.

Ftalato de dibutilo: Contiene grupos éster butilo, lo que lo hace más hidrófobo.

Unicidad: El ftalato de dimetilo 3,5-dimetoxi es único debido a la presencia de grupos metoxi, que pueden influir en su reactividad química y sus propiedades físicas. Estos grupos también pueden afectar a sus interacciones con otras moléculas, lo que lo diferencia de otros ésteres de ftalato.

Comparación Con Compuestos Similares

Dimethyl phthalate: Lacks the methoxy groups present in dimethyl 3,5-dimethoxyphthalate.

Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl.

Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic.

Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and physical properties. These groups can also affect its interactions with other molecules, making it distinct from other phthalate esters.

Propiedades

Número CAS |

24953-73-9 |

|---|---|

Fórmula molecular |

C12H14O6 |

Peso molecular |

254.24 g/mol |

Nombre IUPAC |

dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3 |

Clave InChI |

JUKQMQKLYKDEFP-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.